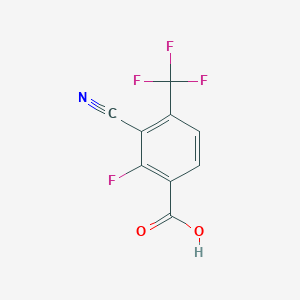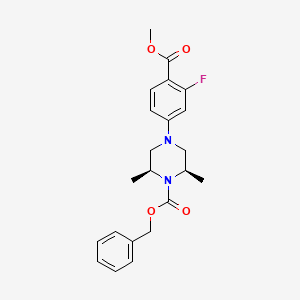
3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H3F4NO2 It is a derivative of benzoic acid, characterized by the presence of cyano, fluoro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, followed by subsequent reduction and fluorination steps . The reaction conditions often require specific temperatures, catalysts, and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer advantages such as better control over reaction conditions and improved safety . These methods are optimized for large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amino groups or reduce other functional groups.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid has several scientific research applications:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can chelate with metal centers, leading to the formation of organometallic complexes with unique magnetic properties . These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the cyano group.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the cyano group and has a different fluorine position.
4-(Trifluoromethyl)benzoic acid: Lacks both the cyano and fluoro groups.
Uniqueness
3-Cyano-2-fluoro-4-(trifluoromethyl)benzoic acid is unique due to the combination of cyano, fluoro, and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of molecular interactions.
Properties
Molecular Formula |
C9H3F4NO2 |
|---|---|
Molecular Weight |
233.12 g/mol |
IUPAC Name |
3-cyano-2-fluoro-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H3F4NO2/c10-7-4(8(15)16)1-2-6(5(7)3-14)9(11,12)13/h1-2H,(H,15,16) |
InChI Key |
ODGMHCKYKMZSJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13050411.png)
![7-(((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13050412.png)









![Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13050494.png)


